![molecular formula C23H26N4O4 B2604907 3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097861-95-3](/img/structure/B2604907.png)

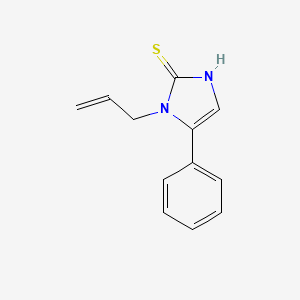

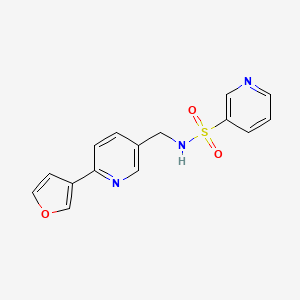

3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized, and their structure was confirmed by 1H and 13C NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like ChemSpider . The molecular formula of a similar compound, “3,4,5-Trimethoxy-N-3-pyridinylbenzamide”, is C15H16N2O4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like ChemSpider . For example, the average mass of a similar compound, “3,4,5-Trimethoxy-N-3-pyridinylbenzamide”, is 288.298 Da .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been explored for its potential in anticancer therapy . Derivatives of this molecule have shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The structural backbone of the compound allows for modifications that could improve potency and pharmacokinetics, making it a valuable candidate for developing new anticancer agents .

Anti-Fibrosis Treatment

Some derivatives have displayed better anti-fibrosis activity than existing drugs like Pirfenidone on HSC-T6 cells, which are indicative of hepatic stellate cell activation, a key event in liver fibrosis. This suggests a potential application in treating fibrotic diseases .

Tyrosine Kinase Inhibition

Related compounds have been used to inhibit tyrosine kinases, which are crucial in the signaling pathways of many types of cancer. For example, Imatinib, a well-known tyrosine kinase inhibitor, shares a similar structural motif and has been effective in treating leukemia .

Fluorescence Analysis

The fluorescence properties of this compound can be utilized to study the interaction with different metal cations. This application is particularly useful in the field of chemical sensing , where the compound’s response to various ions can be monitored .

Synthesis of Novel Derivatives

The compound serves as a starting point for the synthesis of novel derivatives with potential biological activities. The click reaction of this compound with different aryl azides can lead to a variety of triazole derivatives, which are known for their diverse biological activities .

Coordination Chemistry

Due to its pyridine and pyrazine groups, the compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can have applications ranging from catalysis to materials science .

Pharmacokinetic Studies

The compound’s structure allows for the study of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for drug development and optimization .

Molecular Modeling

The compound’s distinct structural features make it suitable for molecular modeling studies. These studies can predict how the compound interacts with biological targets, which is essential for drug design and discovery .

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-4-29-19-13-17(14-20(30-5-2)22(19)31-6-3)23(28)27-15-18-21(26-12-11-25-18)16-7-9-24-10-8-16/h7-14H,4-6,15H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPDNMBQGFPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2604827.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)

![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)

![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2604841.png)